molecular formula C11H15BrClN B1379926 3-(4-Bromobenzyl)pyrrolidine hydrochloride CAS No. 1359705-81-9

3-(4-Bromobenzyl)pyrrolidine hydrochloride

Cat. No. B1379926
M. Wt: 276.6 g/mol
InChI Key: HUEHWKWIOTXRGH-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1359705-81-9 . It has a molecular weight of 276.6 .


Molecular Structure Analysis

The InChI code for 3-(4-Bromobenzyl)pyrrolidine hydrochloride is 1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives like "3-(4-Bromobenzyl)pyrrolidine hydrochloride," are extensively used in medicinal chemistry. Their popularity stems from their ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage, a phenomenon known as "pseudorotation." This review details bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, highlighting their influence on biological activity and the structure-activity relationship (SAR) of studied compounds (Petri et al., 2021).

Pyrrolizidine Alkaloid Biosynthesis

Research on pyrrolizidine alkaloids, which share a structural motif with pyrrolidine derivatives, has shown that they form a powerful defense mechanism against herbivores in certain plants. This study investigates the evolution of pyrrolizidine alkaloid biosynthesis, revealing insights into the biosynthetic pathways and the diversification of these compounds, suggesting potential areas of interest for compounds like "3-(4-Bromobenzyl)pyrrolidine hydrochloride" (Langel et al., 2011).

Spectroscopic Study of Biologically Important Ligands

This review focuses on the impact of metals on the electronic systems of biologically important molecules, including those related to pyrrolidine derivatives. It discusses the perturbation of the electronic system of ligands by metals, potentially relevant for understanding the interactions and properties of "3-(4-Bromobenzyl)pyrrolidine hydrochloride" in biological contexts (Lewandowski et al., 2005).

Analytical Methods in Antioxidant Activity

Understanding the antioxidant activity of compounds is crucial in drug discovery and environmental science. This review presents important tests for determining the antioxidant activity of compounds, which could be applicable to studying the properties of "3-(4-Bromobenzyl)pyrrolidine hydrochloride" and its potential effects on biological systems (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety information available indicates that this compound may pose hazards, including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name

3-[(4-bromophenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEHWKWIOTXRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromobenzyl)pyrrolidine hydrochloride

CAS RN

1359705-81-9
Record name 3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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